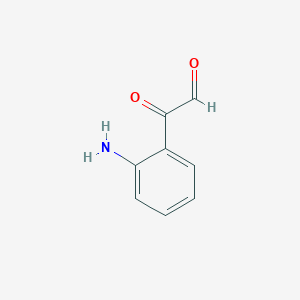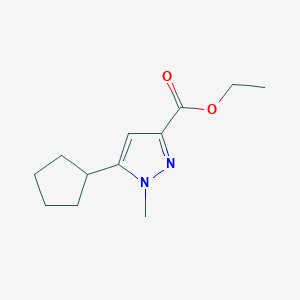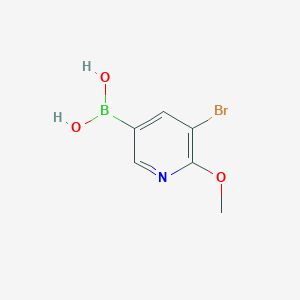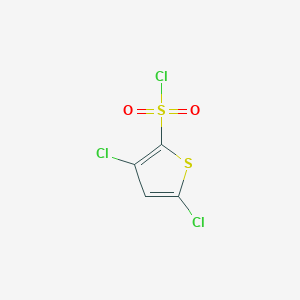
3,5-Dichlorothiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorothiophene-2-sulfonyl chloride is a heteroaryl sulfonyl chloride derivative. It is a compound with the molecular formula C4HCl3O2S2 and a molecular weight of 251.54 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
The synthesis of 3,5-Dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 3,5-dichlorothiophene with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,5-Dichlorothiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or toluene. The major products formed depend on the specific reagents and conditions used but often include sulfonamide and sulfonate derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorothiophene-2-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorothiophene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichlorothiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
2,5-Dichlorothiophene-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
2,4-Dichlorobenzenesulfonyl chloride: A benzene derivative with similar reactivity but different aromatic ring structure.
5-Chlorothiophene-2-sulfonyl chloride: A thiophene derivative with a single chlorine substituent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C4HCl3O2S2 |
|---|---|
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
3,5-dichlorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-3(6)10-4(2)11(7,8)9/h1H |
InChI-Schlüssel |
HTZCYIZVUGIIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Cl)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


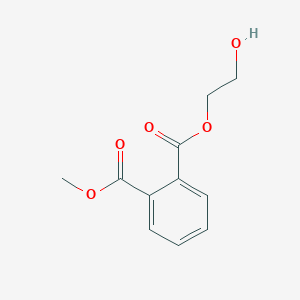
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)


![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
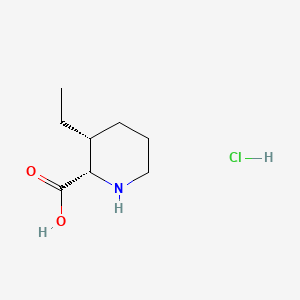

![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
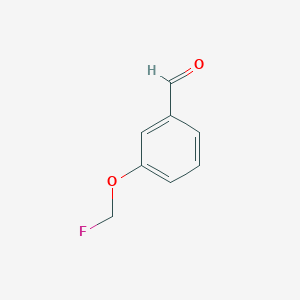
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
